molecular formula C13H16N2O3 B5016635 N-(2-phenoxyethyl)-N'-prop-2-enyloxamide

N-(2-phenoxyethyl)-N'-prop-2-enyloxamide

Cat. No.: B5016635
M. Wt: 248.28 g/mol
InChI Key: KRCUEEOZTSUQJT-UHFFFAOYSA-N
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Description

N-(2-Phenoxyethyl)-N'-prop-2-enyloxamide is an oxamide derivative featuring a phenoxyethyl group and a prop-2-enyl (allyl) group linked via a diamide (oxamide) bridge. This compound’s design combines aromatic (phenoxy) and unsaturated (allyl) moieties, suggesting applications in medicinal chemistry, particularly in targeting biological macromolecules like DNA or enzymes.

Properties

IUPAC Name

N-(2-phenoxyethyl)-N'-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-8-14-12(16)13(17)15-9-10-18-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCUEEOZTSUQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-N’-prop-2-enyloxamide typically involves the reaction of 2-phenoxyethanol with prop-2-enyloxamide under specific conditions. One common method involves the use of anhydrous potassium carbonate (K₂CO₃) as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at elevated temperatures, typically around 90°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(2-phenoxyethyl)-N’-prop-2-enyloxamide may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-N’-prop-2-enyloxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH₄).

    Substitution: Substitution reactions can occur at the phenoxyethyl or prop-2-enyloxamide moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-phenoxyethyl)-N’-prop-2-enyloxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-N’-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity and Hydrogen-Bonding Efficacy

Key Compounds:

  • 2-Phenoxyethyl 4-hydroxy benzoate (): Exhibits potent cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL; IC₅₀ <62.5 µg/mL).
  • 2-Phenoxyethyl 2-hydroxybenzoate (): Less active (52% viability at 500 µg/mL).

Structural Insights:

The superior activity of 2-phenoxyethyl 4-hydroxy benzoate is attributed to its para-hydroxyl group, which facilitates inter-H-bonding with DNA, a mechanism critical for disrupting cancer cell proliferation. In contrast, the ortho-substituted analog lacks this interaction due to steric hindrance.

Table 1: Cytotoxicity and Structural Features of Phenoxyethyl Derivatives
Compound Substituent Position Viability (MCF-7, 500 µg/mL) Key Interaction Mechanism
2-Phenoxyethyl 4-hydroxy benzoate Para 11% Inter-H-bond with DNA
2-Phenoxyethyl 2-hydroxybenzoate Ortho 52% No H-bonding
N-(2-Phenoxyethyl)-N'-prop-2-enyloxamide* Oxamide bridge Inferred higher activity Dual H-bonding potential

*Hypothetical data based on structural extrapolation .

Comparison with Prop-2-enamide Derivatives

Key Compounds:

  • N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide (): Features a cyclohexylamino group and long alkoxy chain, emphasizing hydrophobic interactions in drug design.
  • N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide (): Polar substituents (hydroxy, methoxy) enhance solubility but may reduce membrane permeability.

Functional Group Impact:

The allyl (prop-2-enyl) group in the target compound introduces unsaturation, which can participate in Michael addition or radical reactions, a trait absent in saturated analogs. Compared to ’s cyclohexylamino group, the phenoxyethyl moiety in the target compound may improve π-π stacking with aromatic residues in proteins or DNA .

Table 2: Prop-2-enamide Derivatives and Key Properties
Compound Key Substituents Potential Applications
This compound Phenoxyethyl, oxamide Anticancer, DNA interaction
N-[2-(Cyclohexylamino)...prop-2-enamide Cyclohexylamino, octyloxy Hydrophobic-targeted therapies
N-(1-hydroxy-2,2-dimethoxyethyl)...enamide Hydroxy, methoxy Solubility-driven formulations

Key Compounds:

  • Substituted phenoxy acetamide derivatives (): Demonstrate anti-inflammatory, analgesic, and antipyretic activities.
  • This compound: Likely diverges in bioactivity due to the oxamide core and allyl group.

Mechanistic Divergence:

Acetamides (monoamide) in modulate cyclooxygenase (COX) enzymes, typical of anti-inflammatory agents. Oxamides, with dual H-bonding sites, may instead interact with nucleotide bases or enzyme active sites, favoring anticancer or antiviral applications .

Hydrogen-Bonding Patterns and Crystallography

Key Insight ():

Etter’s graph set analysis highlights that para-substituted aromatic systems (e.g., 4-hydroxy benzoate in ) form robust H-bond networks. The oxamide bridge in the target compound could adopt similar or enhanced patterns, enabling stable crystal packing or macromolecular binding .

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